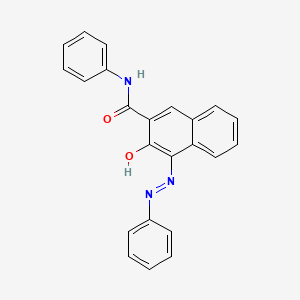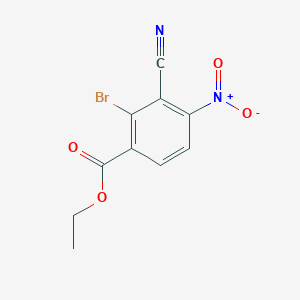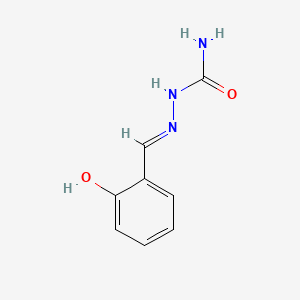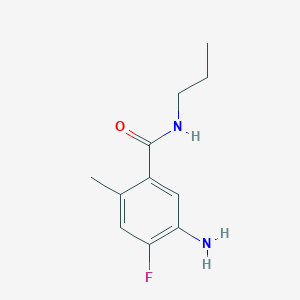
5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine
Vue d'ensemble
Description
5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine is a type of porphyrin, which are large and complex molecules that play many essential roles in biological systems . The specific properties of this compound, such as its fluorescence and ability to generate singlet oxygen, make it a potential candidate for applications in fields like photodynamic therapy .
Molecular Structure Analysis
The molecular structure of 5,10,15,20-tetrakis(4′-fluorophenyl)porphyrin has been studied using methods such as gas-phase electron diffraction and mass spectrometry, combined with density functional theory (DFT) calculations .Applications De Recherche Scientifique
Fluorescence Quenching Behavior : The interaction of water-soluble cationic porphyrins with uric acid has been studied, demonstrating fluorescence quenching effects. This suggests potential applications in fluorescence-based detection systems (Makarska-Białokoz & Borowski, 2015).
Ion-Association Adsorption at Interfaces : Research on the adsorption of ionic derivatives of porphyrin at liquid-liquid interfaces reveals insights into the adsorptivity of porphyrins, influenced by the charge and concentration of surface-active counter ions (Saitoh & Watarai, 1997).
Selective Interactions with Nanotubes : Certain derivatized porphyrins have shown selectivity toward semiconducting single-walled carbon nanotubes, offering potential applications in nanotechnology (Li et al., 2004).
Chirality Amplification in Porphyrin Assemblies : Achiral porphyrin derivatives can exhibit macroscopic supramolecular chirality, an interesting aspect for material science and molecular self-assembly studies (Chen et al., 2006).
Photophysical Properties of Polyoxomolybdate Porphyrin : A polyoxomolybdate porphyrin complex has been characterized, showing red photoluminescence emission, relevant for materials science and photophysical applications (Chen, 2020).
Optical Limiting Performance : Metalloporphyrin derivatives have demonstrated excellent optical limiting abilities toward laser pulses, indicating potential use in optical devices (Martin et al., 2005).
Propriétés
IUPAC Name |
5,10,15,20-tetrakis(4-fluorophenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26F4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSKDPQVNKZNQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F)C=C4)C9=CC=C(C=C9)F)N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26F4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



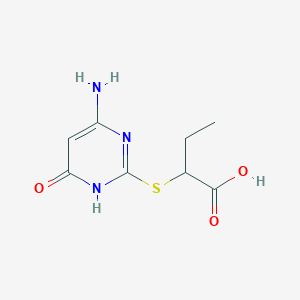
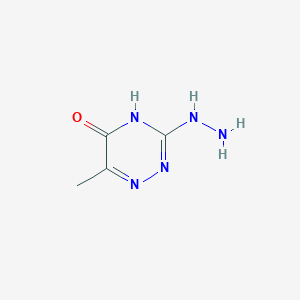
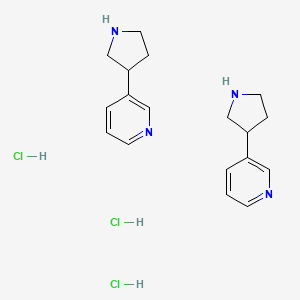
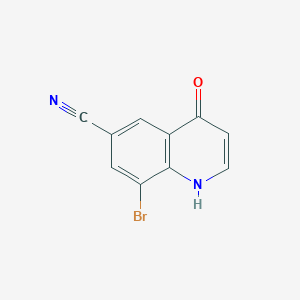
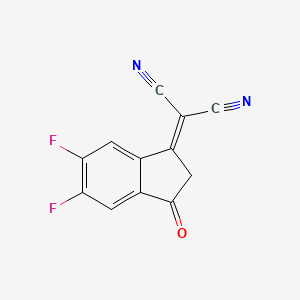
![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)
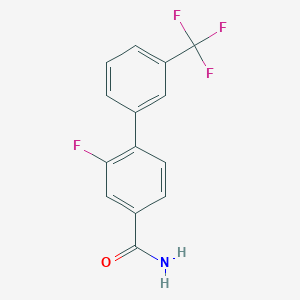
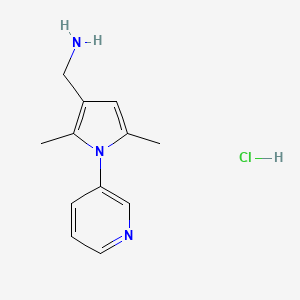
![2-bis(phenylmethoxy)phosphoryl-5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-4H-1,2,4-triazol-3-one](/img/structure/B1450740.png)
